![molecular formula C17H32O2 B14310609 2-[(Dodec-11-en-1-yl)oxy]oxane CAS No. 113770-04-0](/img/structure/B14310609.png)
2-[(Dodec-11-en-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dodec-11-en-1-yl)oxy]oxane is an organic compound with the molecular formula C16H30O2 It is a type of ether, specifically an oxane derivative, where a dodec-11-en-1-yl group is attached to the oxygen atom of the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodec-11-en-1-yl)oxy]oxane typically involves the reaction of dodec-11-en-1-ol with oxane under specific conditions. One common method is the Williamson ether synthesis, where dodec-11-en-1-ol reacts with an alkoxide ion derived from oxane. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the alcohol to form the alkoxide ion. The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation or chromatography could also be integrated into the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dodec-11-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the dodec-11-en-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxane derivatives .
Applications De Recherche Scientifique
2-[(Dodec-11-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-[(Dodec-11-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, including signal transduction and transport mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Dodec-11-en-1-yl)oxy]ethane
- 2-[(Dodec-11-en-1-yl)oxy]propane
- 2-[(Dodec-11-en-1-yl)oxy]butane
Uniqueness
2-[(Dodec-11-en-1-yl)oxy]oxane is unique due to its specific oxane ring structure and the presence of the dodec-11-en-1-yl group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
113770-04-0 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-dodec-11-enoxyoxane |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h2,17H,1,3-16H2 |
Clé InChI |
ATVTZVGRIMSRSH-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


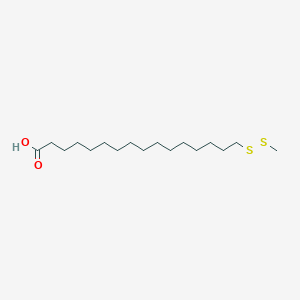

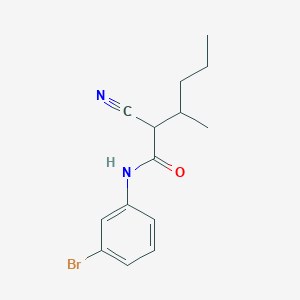
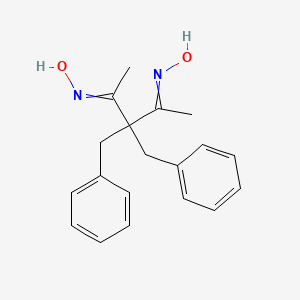
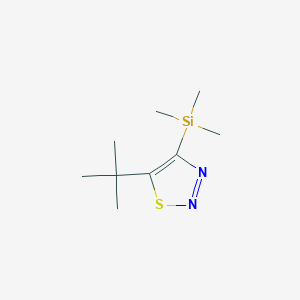

![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
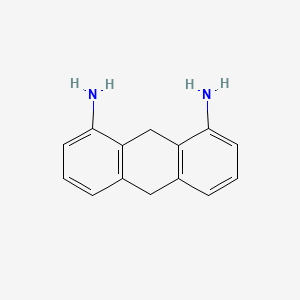

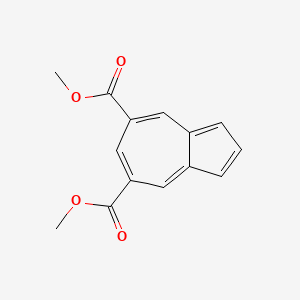

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
